molecular formula C12H16O3 B1589804 Ethyl 2-ethoxy-4-methylbenzoate CAS No. 88709-17-5

Ethyl 2-ethoxy-4-methylbenzoate

Cat. No. B1589804
CAS RN: 88709-17-5
M. Wt: 208.25 g/mol
InChI Key: PQLJVFJXXWBUPR-UHFFFAOYSA-N
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Patent
US06686497B1

Procedure details

Under an atmosphere of nitrogen, n-butyllithium (25 ml, 15% w/w solution in hexane) was added to a solution of diisopropylamine (3.6 g) in tetrahydrofuran (30 ml) at −30° C. The mixture was stirred at −30° C. for 30 minutes, cooled to −75° C., and hexamethylphosphoramide (HMPA, 10 g) was added slowly. A solution of ethyl 2-ethoxy-4-methylbenzoate (5 g) in tetrahydrofuran (10 ml) was then added at −75° C. and the mixture was stirred for two hours. Carbon dioxide gas was then purged into the reaction mixture at −75° C. till complete decolorization. The reaction mixture was then stirred at −75 to −70° C. for 30 minutes and then brought to 10° C., diluted with water (50 ml), and extracted with ether. The aqueous layer was acidified with 10% aqueous sulphuric acid to pH ˜2 and extracted with dichloromethane. The combined dichloromethane layer was washed with water and concentrated in vacuo. The oily product so obtained was re-dissolved in ether (50 ml) and washed with water. The ethereal layer was then concentrated in vacuo to afford a thick oil which solidified on keeping at room temperature to afford 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid 4.4 g (72.7%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.CN(C)P(N(C)C)(N(C)C)=[O:16].[CH2:24]([O:26][C:27]1[CH:37]=[C:36]([CH3:38])[CH:35]=[CH:34][C:28]=1[C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH3:25].[O:39]1[CH2:43]CCC1>CCOCC>[CH2:24]([O:26][C:27]1[CH:37]=[C:36]([CH2:38][C:43]([OH:39])=[O:16])[CH:35]=[CH:34][C:28]=1[C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH3:25]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=CC(=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −75° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Carbon dioxide gas was then purged into the reaction mixture at −75° C. till complete decolorization
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at −75 to −70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
brought to 10° C.
ADDITION
Type
ADDITION
Details
diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily product so obtained
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The ethereal layer was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a thick oil which
CUSTOM
Type
CUSTOM
Details
on keeping at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1C(=O)OCC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.